molecular formula C10H10N4O B13221797 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine

2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine

Cat. No.: B13221797
M. Wt: 202.21 g/mol
InChI Key: UXWWXJXNKXQKLS-UHFFFAOYSA-N
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Description

2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine ( 1225227-33-7) is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol . Its structure features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry, which is linked to a pyridine ring and an azetidine group . This specific azetidine-3-yl-oxadiazole structure is recognized in scientific research as a key pharmacophore in the development of novel antibacterial agents . Compounds incorporating this core structure have shown promising in vitro activity against a range of bacterial pathogens, including Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis . The proposed mechanism of action for related nitrofuran-containing compounds involves targeting bacterial enzymes such as nitroreductases. Upon reduction by these bacterial enzymes, the compounds generate reactive species that cause oxidative stress, leading to bacterial cell death . This high-purity compound is intended for research and development use by technically qualified personnel. It is not for diagnostic or therapeutic use, nor for use in foods, drugs, or household products. All chemicals should be handled by trained professionals using appropriate safety procedures.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N4O/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7/h1-4,7,11H,5-6H2

InChI Key

UXWWXJXNKXQKLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under certain conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the azetidine ring may produce azetidine derivatives with different substituents.

Scientific Research Applications

2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in unique ways. The azetidine ring can enhance binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the core 3-pyridyl-1,2,4-oxadiazole scaffold but differ in substituents at the oxadiazole’s 5-position. These variations critically influence physicochemical properties, bioavailability, and target interactions.

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituent at Oxadiazole-5 Molecular Formula Molecular Weight (g/mol) Key Features
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine Azetidine C₁₀H₁₁N₅O 217.23 Rigid four-membered ring; potential H-bond donor/acceptor
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine Chloromethyl C₈H₆ClN₃O 195.61 Reactive chloromethyl group; facilitates further derivatization
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Cyclopropyl C₁₀H₉N₃O 187.20 Three-membered ring; increased steric hindrance
2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Methoxyphenyl C₁₄H₁₁N₃O₂ 253.26 Aromatic π-system; electron-donating methoxy group
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Chloro-5-nitrophenyl C₁₃H₇ClN₄O₃ 302.67 Electron-withdrawing groups; enhanced electrophilicity
4-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine (dihydrochloride) Azetidine (positional isomer) C₁₀H₁₁N₅O·2HCl 286.15 Pyridine substitution at position 4; altered binding geometry

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chloronitrophenyl (e.g., 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine) reduces electron density, improving stability against nucleophilic attack but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Azetidine derivatives exhibit moderate logP values (~2.5), balancing membrane permeability and aqueous solubility. Chloromethyl analogs (e.g., 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine) are more lipophilic (logP ~3.1), favoring blood-brain barrier penetration .
  • Metabolic Stability : The azetidine group’s rigidity may reduce oxidative metabolism compared to flexible alkyl chains (e.g., 3-[5-(3-chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine) .

Research Findings and Trends

  • Crystallographic Data : The crystal structure of 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine reveals planar oxadiazole and pyridine rings with a dihedral angle of 12.5°, favoring π-orbital overlap for protein binding .
  • Synthetic Accessibility : Azetidine derivatives require multi-step synthesis involving cyclization reactions, whereas chloromethyl analogs are synthesized more efficiently via nucleophilic substitution .

Biological Activity

2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Molecular Formula : C10H10N4O
  • Molecular Weight : 202.22 g/mol
  • CAS Number : 1248908-19-1

Biological Activity Overview

The biological activities of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine include:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Anticancer Activity :
    • Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar scaffolds have been shown to inhibit the proliferation of HeLa cells (cervical cancer) and A549 cells (lung cancer) .
    • The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways.
  • Anti-inflammatory Effects :
    • Some studies suggest that oxadiazole-containing compounds can modulate inflammatory responses. In vivo studies have demonstrated that these compounds reduce markers of inflammation in animal models .

The biological activities of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, affecting replication and transcription processes critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the efficacy of various oxadiazole derivatives on different cancer cell lines. Results indicated that compounds similar to 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine had lower IC50 values compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
2-[5-(Azetidin-3-YL)-1,2,4-Oxadiazol-3-YL]PyridineHeLa15
DoxorubicinHeLa20
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

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